
Glucose 6-(hydrogen sulfate)
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Overview
Description
D-glucose 6-sulfate is a monosaccharide sulfate consisting of D-glucose having the sulfate group at the 6-position. It derives from a D-glucose. It is a conjugate acid of a D-glucose 6-sulfate(1-).
Scientific Research Applications
Pharmaceutical Applications
Glucose 6-(hydrogen sulfate) is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often utilized in drug development due to their biochemical properties.
- Drug Synthesis : It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic disorders and infectious diseases. The compound's sulfation enhances its solubility and bioavailability, making it a valuable component in drug formulations.
- Antioxidant Properties : Research indicates that glucose 6-(hydrogen sulfate) may influence the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for maintaining cellular redox balance. This enzyme's activity is essential in protecting cells from oxidative stress, which is relevant in developing treatments for conditions like hemolytic anemia and neurodegenerative diseases .
Biochemical Research
In biochemical studies, glucose 6-(hydrogen sulfate) is employed to understand metabolic pathways and enzyme functions.
- Metabolic Pathway Studies : It plays a role in the pentose phosphate pathway, where G6PD catalyzes the conversion of glucose-6-phosphate to 6-phospho-glucono-δ-lactone. This pathway is crucial for generating NADPH, which is necessary for biosynthetic reactions and antioxidant defense mechanisms .
- Enzyme Activity Modulation : The compound has been studied for its effects on various enzymes involved in glucose metabolism. For instance, research has shown that hydrogen sulfide (H2S), which can be produced from glucose 6-(hydrogen sulfate), may impair glucose utilization by decreasing glucokinase activity in liver cells . This modulation of enzyme activity is significant for understanding insulin resistance and diabetes management.
Clinical Research Insights
Recent clinical studies have highlighted the implications of glucose 6-(hydrogen sulfate) in health and disease.
- G6PD Deficiency : A notable case study illustrated how G6PD deficiency can exacerbate conditions like COVID-19. Patients with this deficiency are at increased risk for oxidative stress-related complications, which can lead to hemolysis during infections. The role of glucose 6-(hydrogen sulfate) in maintaining redox balance presents potential therapeutic avenues for managing such deficiencies .
Data Tables
The following table summarizes key applications of glucose 6-(hydrogen sulfate) across different fields:
Application Area | Specific Use Cases | Relevant Findings |
---|---|---|
Pharmaceuticals | Drug synthesis, metabolic disorder treatments | Enhances solubility and bioavailability |
Biochemical Research | Studies on metabolic pathways and enzyme functions | Critical for NADPH generation in oxidative stress defense |
Clinical Research Insights | Management of G6PD deficiency-related complications | Increased susceptibility to oxidative stress during infections |
Case Studies
- G6PD Deficiency and COVID-19 :
- Enzyme Activity Studies :
Chemical Reactions Analysis
Hydrolysis
Glucose 6-(hydrogen sulfate) can undergo hydrolysis, particularly under acidic conditions, resulting in the release of glucose and sulfuric acid. The reaction can be represented as:
C6H12O9S+H2O⟶C6H12O6+H2SO4
This hydrolysis is crucial in metabolic processes where glucose needs to be liberated from its sulfated form.
Role in the Pentose Phosphate Pathway
Glucose 6-(hydrogen sulfate) is related to the pentose phosphate pathway via glucose-6-phosphate (G6P), a product of glycolysis . G6P is catalyzed by glucose-6-phosphate dehydrogenase (G6PD) to initiate the oxidative phase, producing NADPH and ribulose-5-phosphate .
Isomerization and Dehydration
In the presence of acid catalysts, glucose can undergo isomerization to fructose, although the dehydration of glucose or fructose may not readily occur without sufficient Brønsted acid sites . For example, the dehydration of glucose and xylose present in biorefinery hydrolysate can be achieved using solid catalysts .
Comparison with Other Sulfated Carbohydrates
Glucose 6-(hydrogen sulfate) is unique because of the sulfate group's specific position at the sixth carbon, distinguishing it from other sulfated sugars and influencing its biological activity and interactions in metabolic pathways.
Structural Comparison of Sulfated Carbohydrates
Compound Name | Molecular Formula | Unique Features |
---|---|---|
D-glucose | C6H12O6 | Basic monosaccharide without any modifications |
D-glucose 1-sulfate | C6H12O7S | Sulfate at the first carbon; different biological roles |
D-galactose 6-sulfate | C6H12O7S | Similar structure but different sugar; affects metabolism differently |
D-mannose 6-sulfate | C6H12O7S | Another hexose sugar; distinct metabolic pathways |
Impact of Hydrogen Sulfide on Glucose Utilization
Research indicates that hydrogen sulfide (H2S) can impair glucose utilization and increase glucose production . Studies have shown that H2S decreases glucokinase activity, affecting glucose uptake and glycogen storage .
Acid-Catalyzed Conversion
The conversion of galactose (GAL) to hydroxymethylfurfural (HMF) can be catalyzed by sulfuric acid. Kinetic studies estimate the activation energy of this reaction to be around 140.2 ± 2.3 kJ/mol .
Kinetic Parameters for Acid-Catalyzed Conversion
Parameter | GAL (this research, model 1) | GLU | FRC |
---|---|---|---|
k1RG (M-1-a minG-αG –1) | 0.006 ± 0.001 | 0.013 ± 0.001 | 1.1 ± 0.1 |
k2RG (M-1-b minG-βG –1) | 0.008 ± 0.001 | 0.013 ± 0.001 | 0.55 ± 0.1 |
E1G (kJ·mol–1) | 140.2 ± 2.3 | 152.2 ± 0.7 | 123 ± 5 |
E2G (kJ·mol–1) | 123.2 ± 4.0 | 164.7 ± 0.6 | 148 ± 12 |
Properties
CAS No. |
3803-84-7 |
---|---|
Molecular Formula |
C6H12O9S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
BCUVLMCXSDWQQC-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |
Key on ui other cas no. |
3803-84-7 |
Synonyms |
glucose 6-(hydrogen sulfate) glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer glucose sulfate potassium glucose 6-O-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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